N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide

Catalog No.
S1799803
CAS No.
26953-37-7
M.F
C₁₇H₂₁N₃O
M. Wt
283.37
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide

CAS Number

26953-37-7

Product Name

N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide

IUPAC Name

N-(2-aminoethyl)-2-(N-benzylanilino)acetamide

Molecular Formula

C₁₇H₂₁N₃O

Molecular Weight

283.37

InChI

InChI=1S/C17H21N3O/c18-11-12-19-17(21)14-20(16-9-5-2-6-10-16)13-15-7-3-1-4-8-15/h1-10H,11-14,18H2,(H,19,21)

SMILES

C1=CC=C(C=C1)CN(CC(=O)NCCN)C2=CC=CC=C2

Synonyms

N-(2-Aminoethyl)-2-(N-benzylanilino)acetamide

N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide, also known as N-(2-Aminoethyl)-2-(benzyl-phenyl-amino)-acetamide maleate, is a compound with the molecular formula C₁₇H₂₁N₃O and a molecular weight of approximately 283.37 g/mol. This compound features an aminoethyl side chain and a benzyl-phenyl amino group, which contributes to its unique chemical properties and biological activities. It is primarily recognized as an impurity of Antazoline, an imidazoline derivative with antihistaminic properties .

The chemical reactivity of N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide can be attributed to its functional groups, particularly the amine and acetamide moieties. It can participate in various reactions such as:

  • Acylation: The amine group can undergo acylation reactions to form amides with various acyl chlorides.
  • N-Alkylation: The amino group can react with alkyl halides, leading to the formation of N-alkyl derivatives.
  • Condensation Reactions: The compound can engage in condensation reactions with aldehydes or ketones, forming imines or enamines.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties.

N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide exhibits notable biological activities, particularly related to its role as an antihistamine. It has been shown to exert neuroprotective effects against hypoxia and N-methyl-D-aspartate (NMDA) toxicity in neuronal cultures. This is achieved through a voltage-dependent blockade of glutamatergic NMDA receptors, which play a crucial role in excitatory neurotransmission. Additionally, it may inhibit presynaptic calcium channels, thereby decreasing glutamate release and further contributing to its neuroprotective mechanisms .

The synthesis of N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide can be approached through several methods:

  • Amine Coupling Reaction: Combining benzylamine with 2-aminoethyl acetate under suitable conditions can yield the desired compound.
  • Reductive Amination: Starting from a suitable carbonyl compound, reductive amination with 2-aminoethylamine can be employed.
  • Multi-step Synthesis: A more complex route may involve the synthesis of intermediates that are subsequently reacted to form the final product.

Each method may vary in terms of yield, purity, and operational simplicity.

N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide has applications primarily in pharmaceutical research due to its antihistaminic properties. It is utilized in studies aimed at understanding neuroprotection mechanisms and developing new therapeutic agents for conditions like neurodegeneration and excitotoxicity. Its derivatives may also find use in drug formulation due to their potential pharmacological benefits.

Interaction studies involving N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide focus on its binding affinity and efficacy at various receptors, particularly NMDA receptors. These studies help elucidate its mechanism of action and potential side effects when used pharmacologically. Understanding these interactions is crucial for optimizing therapeutic strategies that utilize this compound or its derivatives.

Several compounds share structural similarities with N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide, including:

  • Antazoline: An imidazoline derivative known for its antihistaminic effects.
  • Phenylephrine: A selective α1-adrenergic receptor agonist used as a decongestant.
  • Diphenhydramine: An antihistamine that blocks histamine receptors and is commonly used for allergy relief.
Compound NameStructural FeaturesUnique Properties
N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamideAminoethyl side chain + benzyl-phenyl groupNeuroprotective effects against NMDA toxicity
AntazolineImidazoline structureAntihistaminic properties
PhenylephrinePhenolic hydroxymethyl groupSelective α1-adrenergic receptor agonist
DiphenhydramineEthanolamine structureCommonly used for allergy treatment

N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide stands out due to its specific neuroprotective mechanisms, which are less emphasized in other similar compounds. This uniqueness positions it as a candidate for further research into therapeutic applications targeting neurological disorders.

XLogP3

1.9

Dates

Modify: 2024-04-14

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